Unii-283fta936D
Overview
Description
BMS-986166 is a potent and selective S1P receptor modulator for the treatment of ulcerative colitis..
Scientific Research Applications
Global Substance Registration System
The US FDA and the National Center for Advancing Translational Sciences (NCATS) developed the Global Substance Registration System (GSRS) for organizing substances relevant to medicine and translational research. This includes unique ingredient identifiers (UNIIs) and detailed descriptions for over 100,000 substances, useful in regulatory submissions and marketed product data. UNIIs like Unii-283fta936D are crucial for identifying medicinal substances, supporting research in diverse fields such as proteins, nucleic acids, and cellular therapies (Peryea et al., 2020).
PET and Drug Research
Positron Emission Tomography (PET) is emerging as a significant tool for examining drugs and substances, including those identified by UNIIs. PET assesses pharmacokinetic and pharmacodynamic events in humans and animals, aiding in drug development by understanding molecular mechanisms and determining effective drug doses for clinical trials (Fowler et al., 1999).
Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation, encompassing drugs used to treat various medical disorders. This research involves understanding interactions with drugs, possibly identified through UNIIs, and their effects based on genetic differences, contributing to personalized medicine approaches (Giacomini et al., 2007).
Drug Discovery Perspectives
Drug discovery, guided by pharmacology and molecular biology, often involves understanding interactions with multiple targets, which can include substances identified by UNIIs. This comprehensive approach is crucial for identifying effective and less toxic therapeutic agents, addressing the complexities of drug research (Drews, 2000).
Polypharmacology in Drug Discovery
Polypharmacology, the interaction of drug molecules with multiple targets, is a major challenge in drug development. It opens avenues for designing therapeutic agents with reduced toxicity. Substances identified by UNIIs, like Unii-283fta936D, play a role in this context, helping to understand these complex interactions (Reddy & Zhang, 2013).
properties
IUPAC Name |
[(1R,3S)-1-amino-3-[(6S)-6-[2-(2-methoxyphenyl)ethyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO2/c1-28-24-5-3-2-4-19(24)8-6-18-7-9-21-15-22(11-10-20(21)14-18)23-12-13-25(26,16-23)17-27/h2-5,10-11,15,18,23,27H,6-9,12-14,16-17,26H2,1H3/t18-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHGCDOZLWPOT-FMNCTDSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Udifitimod | |
CAS RN |
1883345-06-9 | |
Record name | Udifitimod [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883345069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Udifitimod | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283FTA936D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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